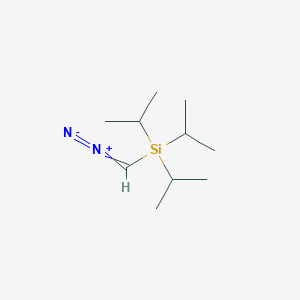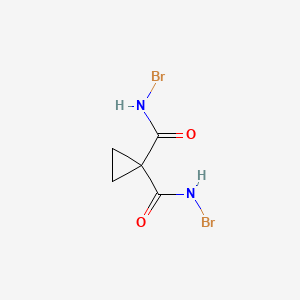
3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a fluorine atom and two octyloxy groups attached to a phenyl and benzoate moiety, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate typically involves the esterification of 3-Fluoro-4-(octyloxy)phenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 3-Fluoro-4-(octyloxy)phenol and 4-(octyloxy)benzoic acid.
Oxidation: Quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and octyloxy groups can influence the compound’s lipophilicity and ability to penetrate biological membranes. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-(octyloxy)phenylboronic acid
- 4-(Octyloxy)benzoic acid
- 3-Fluoro-4-(octyloxy)phenol
Uniqueness
3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate is unique due to the combination of its fluorine atom and two octyloxy groups, which confer distinct chemical and physical properties
Propriétés
| 123648-75-9 | |
Formule moléculaire |
C29H41FO4 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
(3-fluoro-4-octoxyphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C29H41FO4/c1-3-5-7-9-11-13-21-32-25-17-15-24(16-18-25)29(31)34-26-19-20-28(27(30)23-26)33-22-14-12-10-8-6-4-2/h15-20,23H,3-14,21-22H2,1-2H3 |
Clé InChI |
JGSCCJJWIZEFJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OCCCCCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/no-structure.png)

![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)

![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)

